5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
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Overview
Description
5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
Mechanism of Action
Target of Action
It is known that isoindoline-1,3-dione compounds can modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
It is suggested that isoindoline-1,3-dione compounds can interact with their targets, such as the dopamine receptor d3, leading to potential changes in neuronal signaling .
Biochemical Pathways
The modulation of the dopamine receptor d3 by isoindoline-1,3-dione compounds suggests that they may influence dopaminergic signaling pathways .
Result of Action
It is suggested that isoindoline-1,3-dione compounds may have a potential capacity in the treatment of alzheimer’s disease due to their ability to inhibit β-amyloid protein aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like SiO2-tpy-Nb. This method can yield the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindoline derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a biochemical reagent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound is a thalidomide analog and is useful in PROTAC research.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another similar compound used in the development of thalidomide-based PROTACs.
Uniqueness
5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and its potential applications in various fields. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a compound of significant interest.
Biological Activity
5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a compound belonging to the isoindoline-1,3-dione family. Its unique structure allows it to participate in various biological activities and chemical reactions, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H13N3O3, with a molecular weight of approximately 245.25 g/mol. The compound features an isoindoline nucleus with amino and carbonyl groups that contribute to its reactivity and biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Anticancer Activity : Studies have shown that derivatives of isoindole compounds can inhibit the viability of cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer). For instance, in vitro assays revealed IC50 values indicating significant cytotoxic effects against these cell lines, suggesting potential for development as anticancer agents .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of tyrosine kinase enzymes, which play critical roles in cell signaling pathways associated with cancer progression .
- Anti-inflammatory Properties : Preliminary investigations suggest that the compound may exhibit anti-inflammatory effects, though detailed mechanisms remain to be fully elucidated.
Case Studies
Several studies highlight the biological activities of this compound:
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of isoindole derivatives on A549 cells using MTT assays. The results showed that compounds derived from isoindole exhibited significant antiproliferative activity:
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound 4 | 116.26 | A549 |
Compound 3 | 114.25 | A549 |
Compound 4 | 140.60 | HeLa |
Compound 3 | 148.59 | HeLa |
The study concluded that these compounds could be promising candidates for further development as anticancer drugs .
Study 2: In Vivo Studies
In vivo studies involving xenograft models demonstrated that treatment with isoindole derivatives resulted in reduced tumor growth in nude mice injected with A549-luc cells. The treatment groups showed statistically significant differences in tumor size compared to control groups over a period of 60 days .
Potential Therapeutic Applications
The compound's diverse biological activities suggest several potential therapeutic applications:
- Cancer Therapy : As indicated by its cytotoxic effects on various cancer cell lines.
- Inflammatory Diseases : Further research is needed to confirm its efficacy in treating conditions such as arthritis or other inflammatory disorders.
- Neurological Disorders : Given its structural similarities to known neuroprotective agents, there may be potential for applications in neurodegenerative diseases.
Properties
IUPAC Name |
5-amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-7-3-4-8-9(6-7)13(19)16(12(8)18)10-2-1-5-15-11(10)17/h3-4,6,10H,1-2,5,14H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCBTIIVRYODOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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